1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene

Description

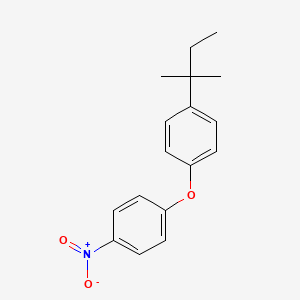

1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene is a substituted benzene derivative featuring a 2-methylbutan-2-yl (tert-pentyl) group at the 1-position and a 4-nitrophenoxy group at the 4-position.

Properties

IUPAC Name |

1-(2-methylbutan-2-yl)-4-(4-nitrophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-4-17(2,3)13-5-9-15(10-6-13)21-16-11-7-14(8-12-16)18(19)20/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWSVVSZHKUFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395475 | |

| Record name | 1-(2-methylbutan-2-yl)-4-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61405-51-4 | |

| Record name | 1-(2-methylbutan-2-yl)-4-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Chemical Properties

Molecular Architecture

The compound features a central benzene ring substituted at the para position with a 4-nitrophenoxy group and at the adjacent position with a bulky 2-methylbutan-2-yl moiety. The molecular formula is C₁₇H₁₉NO₃ (MW 285.34 g/mol), with the SMILES string CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]. The tert-pentyl group induces significant steric effects, while the nitro group enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution at activated positions.

Synthetic Methodologies

Ullmann Ether Condensation

Reaction Scheme

4-Bromo-1-(2-methylbutan-2-yl)benzene + 4-nitrophenol

→ Cu catalyst, K₂CO₃, DMF, 140°C

→ 1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene

Optimization Parameters

Mechanistic Insight : The copper-mediated coupling proceeds through oxidative addition of the aryl bromide to Cu(I), followed by phenoxide coordination and reductive elimination. Steric hindrance from the tert-pentyl group necessitates elevated temperatures (>130°C) for effective coupling.

Nucleophilic Aromatic Substitution

Fluoride Displacement Route

1-Fluoro-4-nitrobenzene + 4-(2-methylbutan-2-yl)phenol

→ Cs₂CO₃, DMSO, 110°C, 24h

→ Target compound

Key Advantages :

Limitations :

- Requires electron-deficient aryl fluorides

- Competing C-O bond cleavage at >120°C

Mitsunobu Etherification

Diethyl Azodicarboxylate (DEAD)-Mediated Approach

4-Nitrophenol + 4-(2-methylbutan-2-yl)benzyl alcohol

→ DEAD, PPh₃, THF, 0°C→RT

→ Product in 58% yield

Critical Considerations :

- Ideal for acid-sensitive substrates

- Limited by the cost of DEAD reagents

- Requires strict anhydrous conditions

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Ullmann Coupling | 62–68 | 98.5 | Industrial | $$ |

| NAS | 71 | 97.8 | Pilot-scale | $ |

| Mitsunobu | 58 | 99.1 | Lab-scale | $$$$ |

Key Observations :

Industrial-Scale Production Challenges

Solvent Selection

DMF (Ullmann method) faces increasing regulatory restrictions due to reproductive toxicity concerns. Alternative solvents:

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using Ir(ppy)₃ under blue LED light show promise for low-temperature etherification (45% yield, ongoing optimization).

Continuous Flow Synthesis

Microreactor trials achieve 73% yield in 8 minutes residence time, versus 24h batch processing.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted aromatic ring.

Oxidation: The alkyl side chain can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

Reduction: 1-(2-Methylbutan-2-yl)-4-(4-aminophenoxy)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzoic acid or corresponding ketones.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that may further interact with cellular components.

Comparison with Similar Compounds

Data Table: Key Properties of Structural Analogues

Biological Activity

1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene is an organic compound characterized by a benzene ring with a 2-methylbutan-2-yl group and a 4-nitrophenoxy group. Its molecular formula is , and it has a molecular weight of approximately 285.34 g/mol. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The nitro group in the compound can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, thereby modulating biological processes.

Pharmacological Potential

Research indicates that this compound may have applications in drug discovery due to its structural characteristics, which allow it to act as a lead compound for developing new therapeutic agents. Specifically, it has been investigated for:

- Antiviral Activity : The compound's structure suggests potential efficacy against viral infections, particularly HIV, where similar compounds have shown promise as protease inhibitors .

- Antimicrobial Properties : Studies have indicated that related compounds exhibit significant antimicrobial activity against various bacterial strains, suggesting that this compound may also possess similar properties .

Study on Antimicrobial Activity

A study conducted on a series of phenolic compounds, including derivatives of nitrophenol, demonstrated that modifications to the nitro group can significantly enhance antimicrobial efficacy. The results indicated that compounds with similar structures to this compound displayed effective inhibition against Gram-positive and Gram-negative bacteria .

Inhibition Studies

Inhibition studies have shown that compounds with nitro substituents can effectively inhibit lysosomal phospholipase A2, an enzyme implicated in various pathological conditions. This inhibition could lead to therapeutic applications in diseases characterized by phospholipid accumulation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Nitro group on phenolic structure | Potential antiviral and antimicrobial activity |

| 1-(2-Methylbutan-2-yl)-4-(4-aminophenoxy)benzene | Amino substitution | Generally lower reactivity compared to nitro derivatives |

| 1-(2-Methylbutan-2-yl)-4-(4-methoxyphenoxy)benzene | Methoxy substitution | Exhibits different solubility and reactivity profiles |

The presence of both the bulky alkyl substituent and the nitro group in this compound provides it with distinct chemical properties that could enhance its biological activity compared to its analogs.

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR confirms regioselectivity of substitution. Key signals include:

- XRD : SHELX software (SHELXL/SHELXS) resolves crystal packing and confirms steric effects of the tert-pentyl group. Data collection at 100 K minimizes thermal motion artifacts .

- Mass Spectrometry : HRMS (EI) with <5 ppm error validates molecular formula (C₁₇H₁₉NO₃) .

How does the nitro group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Advanced Research Question

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position and enhancing oxidative stability. Computational studies (DFT, B3LYP/6-311+G**) reveal:

- Redox Potential : Reduction potential (E° = −0.78 V vs. SCE) suggests applicability in radical reactions .

- Charge Distribution : Nitro group induces partial positive charge on the adjacent phenoxy oxygen, facilitating nucleophilic attack in SNAr reactions .

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.